molecular formula C32H26MgN2O7S2 B8034419 1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate

1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate

Cat. No.: B8034419
M. Wt: 639.0 g/mol
InChI Key: FBANPIUXAXTAFX-UHFFFAOYSA-L
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Description

1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is a compound known for its unique fluorescent properties. It is widely used as a fluorescent probe in various scientific research applications, particularly in the study of protein folding and conformational changes. The compound is characterized by its ability to bind to hydrophobic regions of proteins, making it a valuable tool in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate typically involves the condensation of aniline with 1-naphthalenesulfonic acid in the presence of sulfuric acid. The reaction mixture is then subjected to vacuum distillation to purify the product. The resulting compound is further reacted with magnesium salts to form the magnesium salt monohydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The final product is often purified using recrystallization techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:

    Protein Folding Studies: The compound is used to study the folding and unfolding pathways of proteins by monitoring changes in fluorescence.

    Conformational Changes: It helps in detecting conformational changes in proteins and other biomolecules.

    Membrane Studies: The compound is used to study the properties of cell and micelle membranes.

    Surfactant Research: It serves as a fluorescent probe for estimating the critical micelle concentration (CMC) of surfactants.

Mechanism of Action

The mechanism of action of 1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate involves its binding to hydrophobic regions of proteins. This binding induces a change in the compound’s fluorescent properties, which can be measured to study various biochemical processes. The compound interacts with nonpolar sites on proteins, leading to an increase in fluorescence intensity and a shift in the emission wavelength.

Comparison with Similar Compounds

Similar Compounds

    8-Anilino-1-naphthalenesulfonic acid: This compound is similar in structure but does not contain the magnesium salt.

    1-Anilinonaphthalene-8-sulfonic acid: Another similar compound used for similar applications but with different fluorescent properties.

Uniqueness

1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is unique due to its enhanced fluorescent properties when compared to its analogs. The presence of the magnesium salt enhances its binding affinity to hydrophobic regions, making it more sensitive and effective as a fluorescent probe.

Properties

IUPAC Name

magnesium;8-anilinonaphthalene-1-sulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H13NO3S.Mg.H2O/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h2*1-11,17H,(H,18,19,20);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBANPIUXAXTAFX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26MgN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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